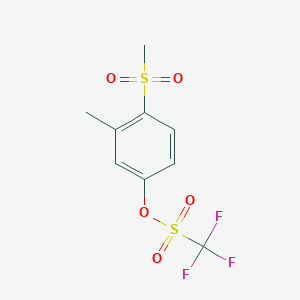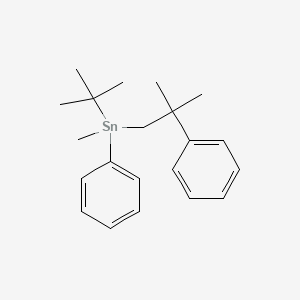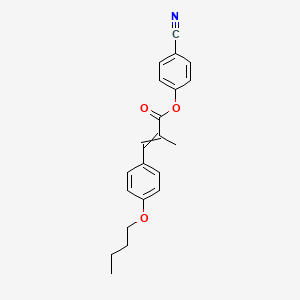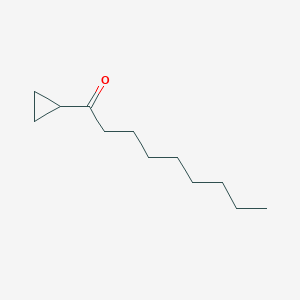
1-Cyclopropylnonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylnonan-1-one is an organic compound characterized by a cyclopropyl group attached to a nonanone chain. This compound is part of the cyclopropanone family, which is known for its unique reactivity due to the strain in the three-membered ring structure. The presence of the cyclopropyl group imparts distinct chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylnonan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with nonanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Methods such as the Corey-Chaykovsky reaction and the Simmons-Smith reaction are employed to introduce the cyclopropyl group into the nonanone chain .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylnonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
1-Cyclopropylnonan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropylnonan-1-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Cyclopropylmethyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl isopropyl ketone
Comparison: 1-Cyclopropylnonan-1-one is unique due to its longer nonanone chain, which imparts different physical and chemical properties compared to shorter-chain cyclopropyl ketones.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable subject for further study and application.
Propriétés
Numéro CAS |
59533-58-3 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
1-cyclopropylnonan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11H,2-10H2,1H3 |
Clé InChI |
MDAHIDZFTKTAIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
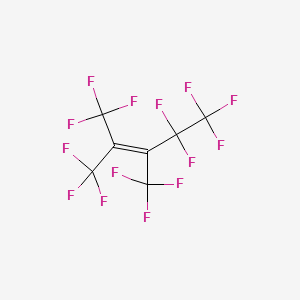
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

